1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone
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Overview
Description
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
Uniqueness
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-9-17(19-14)22-16-10-11-20(13-16)18(21)12-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITMUUMOHMUZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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